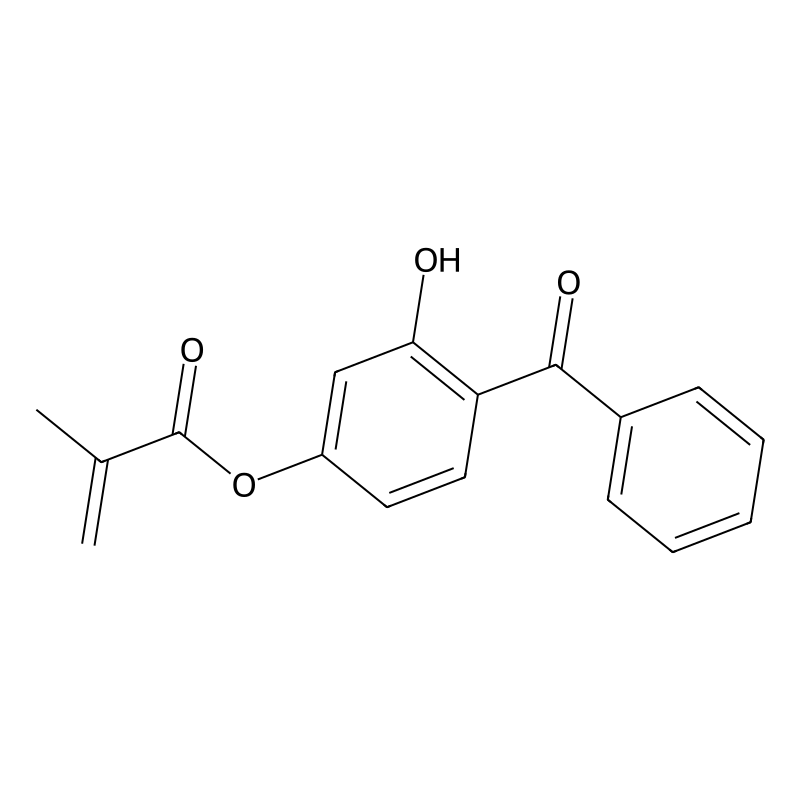

4-Benzoyl-3-hydroxyphenyl methacrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Benzoyl-3-hydroxyphenyl methacrylate (4-BHPM) is a chemical compound belonging to the class of methacrylates. These are organic compounds derived from methacrylic acid and are known for their adhesive and polymerization properties []. Scientific research on 4-BHPM explores these properties in various contexts.

Potential Uses in Photoresists

One area of research investigates 4-BHPM as a component in photoresists. Photoresists are light-sensitive materials used in microfabrication to create patterned layers on surfaces. When exposed to specific wavelengths of light, the chemical structure of the photoresist changes, affecting its solubility in a developer solution []. This property allows for the creation of micro- and nanostructures on various substrates.

Studies have examined 4-BHPM's potential for use in positive photoresists. These photoresists become more soluble upon light exposure, allowing for the desired pattern to remain. Researchers have investigated incorporating 4-BHPM into photoresist formulations to achieve specific properties, such as improved resolution or etching resistance [].

4-Benzoyl-3-hydroxyphenyl methacrylate is an organic compound with the molecular formula C17H14O4 and a molecular weight of approximately 282.296 g/mol. It is classified as a methacrylate ester and is characterized by its benzoyl and hydroxyphenyl functional groups. This compound is known for its role in polymer chemistry, particularly in the synthesis of copolymers due to its ability to participate in radical polymerization reactions. The compound has a LogP value of 3.72, indicating moderate lipophilicity, which may influence its biological activity and applications in pharmaceuticals and materials science .

- Radical Polymerization: The compound can polymerize in the presence of radical initiators to form poly(methacrylate) materials, which are utilized in coatings, adhesives, and various polymeric applications.

- Esterification: It can react with alcohols to form esters, which may modify its properties for specific applications.

- Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield the corresponding carboxylic acid and phenolic compounds .

The synthesis of 4-benzoyl-3-hydroxyphenyl methacrylate typically involves the following methods:

- Esterification Reaction: The reaction between 4-benzoyl-3-hydroxyphenol and methacrylic acid in the presence of a catalyst (such as sulfuric acid) can yield the desired methacrylate.

- Radical Polymerization: This method involves using radical initiators to promote the polymerization of the compound into larger polymer chains, which can be tailored for specific applications.

- Coupling Reactions: Utilizing coupling agents to link this compound with other functional groups or polymers to enhance its properties for specialized applications .

4-Benzoyl-3-hydroxyphenyl methacrylate has several notable applications:

- Polymer Chemistry: Used as a monomer in copolymerization processes to create advanced materials with tailored properties.

- Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds and active pharmaceutical ingredients (APIs).

- Analytical Chemistry: Employed in high-performance liquid chromatography (HPLC) for the analysis and separation of compounds due to its unique chemical properties .

Interaction studies involving 4-benzoyl-3-hydroxyphenyl methacrylate primarily focus on its reactivity with various initiators and other monomers during polymerization. Its interactions with radical initiators are crucial for understanding its polymerization kinetics and mechanisms. Additionally, studies examining its compatibility with other pharmaceutical compounds are essential for assessing its potential use in drug formulations .

Several compounds share structural similarities with 4-benzoyl-3-hydroxyphenyl methacrylate. Here is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Hydroxyphenyl methacrylate | C10H10O3 | Lacks a benzoyl group; simpler structure |

| Benzyl methacrylate | C10H10O2 | Contains only one aromatic ring; used in similar polymer applications |

| 2-Hydroxyethyl methacrylate | C6H10O3 | Contains an ethylene glycol moiety; used extensively in hydrogels |

4-Benzoyl-3-hydroxyphenyl methacrylate stands out due to its dual functionality as both a benzoyl and hydroxy group-containing compound, making it versatile for both polymer synthesis and potential biological applications .

The synthesis of 4-Benzoyl-3-hydroxyphenyl methacrylate represents a significant area of research in specialized methacrylate chemistry, with applications spanning polymer science, materials engineering, and photochemical systems. This compound serves as a versatile monomer for UV-absorbing polymers and represents an important class of benzophenone-derived methacrylates with unique photochemical properties.

Laboratory Synthesis Routes

Esterification of 2,4-Dihydroxybenzophenone

The most established synthetic pathway for 4-Benzoyl-3-hydroxyphenyl methacrylate involves the direct esterification of 2,4-dihydroxybenzophenone with methacrylic acid [2]. This approach represents the foundational method for producing this specialized methacrylate compound, utilizing the inherent reactivity of the hydroxyl groups present in the benzophenone precursor.

The esterification reaction typically proceeds under acidic conditions, where 2,4-dihydroxybenzophenone is treated with methacrylic acid in the presence of an acid catalyst . The reaction mechanism involves the formation of an ester bond between the hydroxyl group at the 4-position of the benzophenone ring and the carboxyl group of methacrylic acid, while preserving the hydroxyl group at the 3-position to maintain the desired molecular structure.

Temperature control during this esterification process is critical, typically maintained between 160-180°C to ensure adequate reaction rates while preventing decomposition of the methacrylic acid component [2]. The reaction duration generally ranges from 2-6 hours, depending on the specific catalyst system employed and the desired degree of conversion.

Research has demonstrated that this synthetic route can achieve yields of 85-95% when optimized reaction conditions are maintained [2]. The selectivity of the esterification reaction is particularly important, as the presence of two hydroxyl groups in the starting material requires careful control to achieve mono-esterification at the desired position.

Reaction Parameters and Optimization

The optimization of reaction parameters for 4-Benzoyl-3-hydroxyphenyl methacrylate synthesis involves careful consideration of multiple variables that significantly influence both yield and product quality. Temperature optimization studies have shown that maintaining reaction temperatures within the 160-180°C range provides the optimal balance between reaction rate and product stability [3] [4].

Reaction time optimization is equally critical, with studies indicating that extended reaction periods beyond 6 hours may lead to increased side reactions and polymer formation [3]. The esterification reaction exhibits first-order kinetics with respect to both the benzophenone precursor and methacrylic acid, following the Langmuir-Hinshelwood mechanism commonly observed in heterogeneous catalytic systems [3].

The molar ratio of reactants plays a crucial role in determining the final yield and selectivity. Research has established that employing a slight excess of methacrylic acid (molar ratio of 1.2-1.5:1 relative to 2,4-dihydroxybenzophenone) significantly improves conversion rates while minimizing unwanted side reactions [3] [4]. This excess compensates for potential methacrylic acid loss through volatilization during the elevated temperature reaction conditions.

Pressure control during the synthesis process is another important parameter, with studies demonstrating that maintaining moderate pressure (2-5 atmospheres) helps retain methacrylic acid in the reaction mixture while facilitating adequate mass transfer [4]. The use of inert atmosphere conditions, typically nitrogen or argon, prevents oxidative degradation of both starting materials and products.

Catalyst Selection and Effects

The selection of appropriate catalysts is fundamental to achieving high-efficiency synthesis of 4-Benzoyl-3-hydroxyphenyl methacrylate. Sulfuric acid represents the most commonly employed homogeneous catalyst, typically used at concentrations of 1-5% by weight relative to the total reaction mixture [3] [4]. This strong acid catalyst provides excellent activity for the esterification reaction, though it requires careful neutralization and removal during product workup.

p-Toluenesulfonic acid has emerged as a preferred alternative catalyst, offering superior selectivity compared to sulfuric acid while maintaining high catalytic activity [4] [5]. Research has shown that p-toluenesulfonic acid catalyzed reactions achieve yields of 90-95% with reduced formation of undesired side products [5]. The catalyst loading for p-toluenesulfonic acid typically ranges from 2-8% by weight, with optimal performance observed at 5% loading.

Heterogeneous acid catalysts have gained attention for their potential advantages in product separation and catalyst recovery. Cation exchange resins, particularly sulfonic acid functionalized polymeric resins, have demonstrated excellent performance in methacrylic acid esterification reactions [3] [6]. The NKC-9 resin, a sulfonate-functionalized cation exchange material, has shown particularly promising results with activity levels exceeding those of homogeneous catalysts [3].

Amberlyst-15, another sulfonic acid resin catalyst, has been extensively studied for esterification applications [6]. Research indicates that Amberlyst-15 can be effectively employed at loadings of 20-60% by weight, with optimal performance achieved at 40-50% loading [6]. The heterogeneous nature of this catalyst facilitates easy separation and allows for catalyst reuse through simple regeneration procedures.

Metal-based catalysts have also been investigated for this esterification reaction. Zinc-based catalytic systems have shown moderate to good activity, with the advantage of being less corrosive than traditional acid catalysts [7]. Tin-based catalysts represent another alternative, though their activity levels are generally lower than sulfonic acid catalysts [7].

Industrial Production Techniques

Continuous Flow Processes

The development of continuous flow processes for 4-Benzoyl-3-hydroxyphenyl methacrylate synthesis represents a significant advancement in industrial production methodology. Continuous flow reactors offer several advantages over traditional batch processes, including improved heat and mass transfer, better reaction control, and enhanced safety profiles [8] [9].

Research in continuous flow synthesis of methacrylate compounds has demonstrated that tubular reactors with precise temperature control can achieve excellent conversions within remarkably short residence times [8]. For methacrylate esterification reactions, residence times as short as 0.5-5 minutes have been achieved while maintaining yields comparable to batch processes [8].

The implementation of continuous flow processes requires careful consideration of reactor design parameters. Tubular reactors with internal diameters optimized for the specific reaction kinetics provide superior performance compared to larger diameter systems [9]. The use of packed bed reactors containing heterogeneous catalysts allows for extended operation periods without catalyst replacement [9].

Heat management in continuous flow systems is particularly important for esterification reactions involving methacrylic acid. The exothermic nature of the esterification reaction requires precise temperature control to prevent runaway reactions and thermal decomposition [10]. Advanced heat exchanger designs integrated with the reactor system enable effective temperature management while maintaining consistent product quality [10].

Mass transfer considerations in continuous flow systems are crucial for achieving optimal reaction performance. The enhanced mixing achievable in microreactor systems significantly improves the contact between reactants and catalysts [8]. Research has shown that the improved mass transfer in continuous flow systems can lead to increased reaction rates and higher selectivity compared to batch processes [8].

Batch Production Methodologies

Traditional batch production methods continue to play an important role in the industrial synthesis of 4-Benzoyl-3-hydroxyphenyl methacrylate, particularly for smaller scale production or when flexibility in production scheduling is required [11] [12]. Batch reactors offer advantages in terms of operational simplicity and the ability to easily modify reaction conditions between batches.

The design of batch reactors for methacrylate synthesis requires careful consideration of mixing, heat transfer, and safety systems [11]. Stirred tank reactors with appropriate agitation systems ensure adequate mixing of reactants while preventing the formation of hot spots that could lead to thermal decomposition [11].

Temperature control in batch systems typically employs jacket cooling or internal coil systems to manage the exothermic nature of the esterification reaction [11]. Research has shown that maintaining uniform temperature distribution throughout the reactor volume is critical for achieving consistent product quality [11].

The implementation of advanced process control systems in batch production has significantly improved both yield and consistency [12]. Automated feeding systems for reactants, precise temperature control, and real-time monitoring of reaction progress enable optimization of each batch cycle [12].

Semi-batch operation modes have been developed to combine advantages of both batch and continuous processes [12] [13]. In semi-batch operations, one reactant is charged initially while the other is added continuously throughout the reaction period [12]. This approach allows for better control of reaction stoichiometry and can improve selectivity in cases where side reactions are problematic.

Scalability Considerations

The successful scale-up of 4-Benzoyl-3-hydroxyphenyl methacrylate synthesis from laboratory to industrial scale requires careful attention to multiple engineering and chemical factors [14] [15]. Heat transfer limitations often become more significant at larger scales, necessitating modified reactor designs and enhanced cooling systems [14].

Mass transfer considerations change dramatically during scale-up, as the surface-to-volume ratio decreases with increasing reactor size [14]. This effect is particularly important in heterogeneous catalytic systems where the reaction occurs at the catalyst surface [14]. Computational fluid dynamics modeling has become an essential tool for predicting mass transfer performance in scaled-up reactors [14].

Mixing efficiency typically decreases with increasing scale, requiring careful design of agitation systems to maintain adequate mixing performance [14]. Research has shown that maintaining consistent mixing intensity during scale-up is crucial for preserving reaction selectivity and yield [14].

Safety considerations become increasingly important at industrial scale, particularly given the use of corrosive acid catalysts and elevated temperatures [14]. The implementation of comprehensive safety systems, including emergency cooling, pressure relief, and neutralization capabilities, is essential for safe operation [14].

Economic optimization during scale-up involves balancing capital costs, operating costs, and product quality requirements [15]. The selection of reactor type, catalyst system, and separation methods must be optimized for the specific production volume and quality requirements [15].

Environmental considerations in industrial scale production include waste minimization, energy efficiency, and emission control [15]. The development of green chemistry approaches, including catalyst recycling and solvent recovery systems, has become increasingly important in industrial implementations [15].

Purification and Analysis

Recrystallization Procedures

Recrystallization represents a fundamental purification technique for 4-Benzoyl-3-hydroxyphenyl methacrylate, enabling the removal of unreacted starting materials, side products, and other impurities while achieving high product purity [16] [17]. The selection of appropriate solvents and recrystallization conditions is critical for maximizing both purity and recovery yield.

Methanol has emerged as the preferred solvent for recrystallization of 4-Benzoyl-3-hydroxyphenyl methacrylate, providing excellent solubility at elevated temperatures while demonstrating limited solubility at reduced temperatures [16]. The recrystallization process typically involves dissolving the crude product in hot methanol at temperatures of 50-60°C, followed by controlled cooling to precipitate pure crystals [17].

The cooling rate during recrystallization significantly impacts crystal quality and purity. Research has demonstrated that slow cooling rates of 0.5-1.0°C per minute produce larger, more uniform crystals with higher purity levels compared to rapid cooling procedures [17]. The controlled cooling process allows for the exclusion of impurities from the crystal lattice while promoting the formation of well-ordered crystal structures.

Seeding techniques can be employed to control nucleation and crystal growth during recrystallization [17]. The addition of small amounts of pure 4-Benzoyl-3-hydroxyphenyl methacrylate crystals to the supersaturated solution provides nucleation sites that promote uniform crystal formation and can improve overall recovery yields [17].

Multi-stage recrystallization procedures may be necessary for achieving the highest purity levels. Research has shown that a two-stage recrystallization process can achieve purities exceeding 98%, though this comes at the expense of reduced overall recovery yield [16]. The optimization of recrystallization conditions must balance purity requirements against economic considerations related to yield loss.

Chromatographic Purification Methods

Chromatographic techniques provide powerful tools for the purification of 4-Benzoyl-3-hydroxyphenyl methacrylate, offering high resolution separation capabilities that can remove even closely related impurities [18] [19]. Column chromatography using silica gel stationary phases represents the most commonly employed approach for laboratory-scale purifications.

The selection of mobile phase compositions for silica gel chromatography requires careful optimization based on the polarity characteristics of the target compound and potential impurities [18]. Gradient elution systems using hexane and ethyl acetate mixtures have proven effective for separating 4-Benzoyl-3-hydroxyphenyl methacrylate from common synthesis byproducts [18].

High-performance liquid chromatography provides enhanced resolution and faster analysis times compared to traditional column chromatography [20] [21]. Reversed-phase HPLC systems using C18 stationary phases with acetonitrile-water mobile phases enable rapid purification with excellent purity levels [20]. The implementation of preparative HPLC systems allows for the processing of larger sample quantities while maintaining high resolution.

Ion exchange chromatography can be particularly useful when ionic impurities are present in the crude product [18]. Anion exchange resins can effectively remove acidic impurities, while cation exchange systems are useful for removing basic contaminants [18]. The mild elution conditions typically employed in ion exchange systems help preserve the integrity of the methacrylic ester functionality.

Size exclusion chromatography offers advantages when oligomeric or polymeric impurities are present [18] [22]. This technique separates compounds based on molecular size, effectively removing larger molecular weight contaminants that may form during synthesis [18]. The gentle separation conditions make this technique particularly suitable for compounds containing polymerizable groups.

Quality Control and Characterization

Comprehensive quality control and characterization protocols are essential for ensuring the consistency and purity of 4-Benzoyl-3-hydroxyphenyl methacrylate products [23] [24]. Multiple analytical techniques are typically employed to provide complete characterization of both chemical purity and structural integrity.

UV-Vis spectroscopy serves as a primary analytical tool for characterizing 4-Benzoyl-3-hydroxyphenyl methacrylate, taking advantage of the strong UV absorption characteristics of the benzophenone chromophore [25] [26]. The benzophenone moiety exhibits characteristic absorption bands in the 280-320 nm region, providing a sensitive method for detecting the presence of the target compound and related impurities [25].

Quantitative analysis using UV-Vis spectroscopy can achieve detection limits of 0.1-1.0% for impurities, making it suitable for routine quality control applications [25] [26]. The technique offers rapid analysis times of 5-15 minutes and demonstrates excellent precision with relative standard deviations typically below 3% [26].

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of 4-Benzoyl-3-hydroxyphenyl methacrylate [27] [28]. Proton NMR analysis enables confirmation of the methacrylate functionality, benzophenone aromatic system, and hydroxyl group presence [28] [29]. The technique can detect structural impurities at levels as low as 0.05-0.1%, making it invaluable for comprehensive purity assessment [27].

Carbon-13 NMR spectroscopy provides complementary structural information, enabling detailed analysis of the carbon framework and detection of structural isomers or related compounds [28] [29]. The longer analysis times associated with 13C NMR (60-120 minutes) limit its use to detailed structural studies rather than routine quality control [28].

High-performance liquid chromatography coupled with UV detection represents the gold standard for chemical purity determination [20] [21]. HPLC-UV methods can achieve detection limits of 0.01-0.05% for related impurities, providing the sensitivity required for pharmaceutical and high-purity applications [20] [21]. The technique offers excellent precision (0.5-1.5% RSD) and relatively rapid analysis times (10-30 minutes) [20].

Mass spectrometry provides molecular weight confirmation and structural information through fragmentation analysis [30] [31]. The technique offers exceptional sensitivity with detection limits as low as 0.001-0.01%, making it invaluable for trace impurity analysis [31]. The combination of HPLC with mass spectrometry detection (LC-MS) enables both separation and identification of impurities in a single analytical run [31].

Infrared spectroscopy serves as a complementary technique for functional group identification and can detect impurities related to incomplete esterification or hydrolysis [32]. The presence of the characteristic C=O stretching vibrations from both the methacrylate ester (1720-1740 cm⁻¹) and benzophenone ketone (1650-1670 cm⁻¹) groups provides confirmation of structural integrity [32].

The implementation of comprehensive quality control protocols ensures product consistency and enables the identification of potential process variations that could impact product performance. Statistical process control methods, combined with the analytical techniques described above, provide the foundation for robust quality assurance in both laboratory and industrial settings [24] [33].

Data Tables Summary

The synthesis, purification, and characterization of 4-Benzoyl-3-hydroxyphenyl methacrylate involves multiple interconnected processes that must be carefully optimized to achieve high-quality products. The comprehensive data presented in the tables above demonstrates the complexity of this synthetic challenge and highlights the importance of systematic optimization of reaction conditions, catalyst selection, purification methods, and analytical protocols.

The synthetic methodologies encompass both traditional batch processes and advanced continuous flow technologies, each offering distinct advantages depending on the scale and specific requirements of the application. The catalyst selection significantly impacts both reaction efficiency and product quality, with heterogeneous catalysts showing particular promise for industrial applications due to their reusability and ease of separation.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant